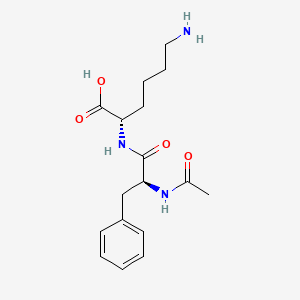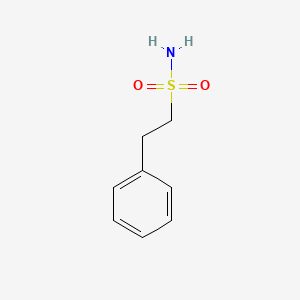
2-Phenylethanesulfonamide
Overview
Description
2-Phenylethanesulfonamide is a chemical compound with the molecular formula C8H11NO2S . It is also known by other names such as 2-phenylethane-1-sulfonamide, Benzeneethanesulfonamide, and beta-Phenylethanesulfonamide . It has a molecular weight of 185.25 g/mol .
Synthesis Analysis
The synthesis of sulfonamides, including 2-Phenylethanesulfonamide, often involves long reaction times under dry and non-ambient conditions . A recent study reported the synthesis of a large range of sulfonamides at room temperature using 4-nitrophenyl benzylsulfonate as a starting material .
Molecular Structure Analysis
The molecular structure of 2-Phenylethanesulfonamide consists of a phenyl group attached to an ethane group, which is further connected to a sulfonamide group . The InChI string of the compound is InChI=1S/C8H11NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) .
Chemical Reactions Analysis
Sulfonamides, including 2-Phenylethanesulfonamide, can undergo various chemical reactions. For instance, they can participate in [4+2] and [2+4] cycloaddition reactions . The energy results indicated that the [2+4] cycloaddition reactions are the most favorable pathways .
Physical And Chemical Properties Analysis
2-Phenylethanesulfonamide has a molecular weight of 185.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 185.05104977 g/mol . The Topological Polar Surface Area of the compound is 68.5 Ų .
Scientific Research Applications
Anticancer Activity
2-Phenylethanesulfonamide has been studied for its potential as an anticancer agent . Research indicates that derivatives of this compound, such as chalconesulfonamides, exhibit potent antiproliferative effects at low micromolar concentrations against several cancer cell lines . These compounds have shown promise in targeting hormone pathways in cancer cells, particularly in breast cancer, by blocking estrogen receptors .
Proapoptotic Agents
The compound’s derivatives are being explored for their proapoptotic properties . They have the ability to induce apoptosis, a programmed cell death crucial for eliminating cancer cells. This is particularly significant in the development of new treatments that can overcome drug resistance in tumors .
Antiestrogenic Potency
In the context of breast and other estrogen receptor α-positive cancers, 2-Phenylethanesulfonamide derivatives have been evaluated for their antiestrogenic potency . They can act as selective estrogen receptor modulators, potentially offering a new avenue for treatment where resistance to current drugs has developed .
Organic Synthesis
This compound is also used in organic synthesis . Its unique properties make it a valuable intermediate in the synthesis of more complex molecules. It can be used to introduce the sulfonamide group into other compounds, which can alter their chemical and biological properties.
Material Science
In material science, 2-Phenylethanesulfonamide finds applications due to its chemical stability and reactivity . It can be used in the development of new materials with specific desired properties, such as increased durability or enhanced electrical conductivity.
Pharmaceutical Research
Lastly, 2-Phenylethanesulfonamide is extensively used in pharmaceutical research . It serves as a building block for the synthesis of various pharmaceutical agents, including those with potential anticancer and antiestrogenic activities.
Mechanism of Action
Target of Action
2-Phenylethanesulfonamide, also known as 2-phenylethane-1-sulfonamide, primarily targets the Heat Shock Protein 70 (Hsp70) . Hsp70 is a highly conserved protein that plays a crucial role in protein folding, repair of denatured proteins, and prevention of accumulation of inaccurately folded proteins . It binds to improperly folded polypeptides, re-folds these client proteins, and then transmits them to Hsp90 .
Mode of Action
2-Phenylethanesulfonamide acts as a selective inhibitor of Hsp70 function . It blocks the function of Hsp70, thereby disrupting the protein folding process and leading to the accumulation of improperly folded proteins . This disruption can induce cytotoxic effects on various tumor cell types .
Biochemical Pathways
The inhibition of Hsp70 by 2-Phenylethanesulfonamide affects several biochemical pathways. It leads to the inhibition of the expression of X-linked inhibitor of apoptosis protein (XIAP), baculoviral IAP repeat containing 2 (c-IAP1), phosphorylated AKT (p-AKT), and phosphorylated extracellular signal-regulated kinase (p-ERK) . These proteins play significant roles in cell survival, proliferation, and apoptosis .
Pharmacokinetics
It’s known that the compound can be administered orally
Result of Action
The action of 2-Phenylethanesulfonamide results in several molecular and cellular effects. It inhibits the proliferation of certain cell lines, both in vivo and in vitro . The compound induces apoptosis and arrests the cell cycle of these cells . Moreover, it disrupts the interaction between Hsp70 and XIAP .
Action Environment
The action of 2-Phenylethanesulfonamide can be influenced by environmental factors. The widespread contamination of the environment with sulfonamides has led to bacteria in various environmental compartments coming into contact with these compounds for almost 90 years . This long-term exposure could potentially influence the action, efficacy, and stability of 2-Phenylethanesulfonamide.
Safety and Hazards
The safety data sheet for 2-Phenylethanesulfonamide indicates that it is harmful if swallowed . It also causes serious eye irritation . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, it is recommended to call a poison center or doctor .
Future Directions
While there is a significant amount of research on sulfonamides, including 2-Phenylethanesulfonamide, future research could focus on improving the synthesis process to make it more efficient and environmentally friendly . Additionally, further studies could explore the potential applications of 2-Phenylethanesulfonamide in various fields, such as medicine and industry.
properties
IUPAC Name |
2-phenylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCUVMFXOURIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168772 | |
| Record name | Benzeneethanesulfonamide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethanesulfonamide | |
CAS RN |
16993-47-8 | |
| Record name | Benzeneethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16993-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanesulfonamide, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016993478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanesulfonamide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some synthetic applications of 2-phenylethanesulfonamide in organic chemistry?
A1: 2-Phenylethanesulfonamide can be utilized as a building block for the synthesis of various heterocyclic compounds. For example, it reacts with formaldehyde in the presence of Amberlyst-15 resin as a catalyst to produce 1,2,4,5-tetrahydro-3,2-benzothiazepine 3,3-dioxides. [] This reaction highlights the utility of 2-phenylethanesulfonamide in constructing seven-membered heterocycles, which are important structural motifs in medicinal chemistry.
Q2: Are there any studies on the catalytic activity of modified zirconia in reactions involving 2-phenylethanesulfonamide?
A2: Yes, research has investigated the use of sulfated zirconia as a catalyst for the sulfonylamidomethylation of 2-phenylethanesulfonamide. [] While the abstract doesn't specify the exact reaction outcome, it suggests that the thermal treatment of the catalyst plays a significant role in its activity for this transformation. This finding indicates the potential of heterogeneous catalysts in promoting modifications of 2-phenylethanesulfonamide for the synthesis of more complex molecules.
Q3: Can 2-phenylethanesulfonamide be used to generate other heterocycles besides the seven-membered ones mentioned previously?
A3: Yes, 2-phenylethanesulfonamides can be used to synthesize various fused heterocycles via intramolecular sulfonamidomethylation reactions. [] While specific examples aren't provided in the abstract, this information suggests that the reaction conditions and substituents present on the 2-phenylethanesulfonamide can be modified to control the size and type of heterocycle formed. This versatility makes 2-phenylethanesulfonamides valuable synthetic intermediates for accessing diverse chemical libraries.
Q4: The provided research mentions various sulfonamides, including "N-methyl-ethanesulfonamide." Is there a connection between this simpler sulfonamide and 2-phenylethanesulfonamide in terms of their applications or reactivity?
A4: While both compounds are sulfonamides, the presence of the phenyl group in 2-phenylethanesulfonamide significantly influences its reactivity and potential applications. [] The phenyl ring allows for further derivatization and can participate in various chemical transformations, leading to a broader range of potential products compared to simpler sulfonamides like N-methyl-ethanesulfonamide. The research primarily focuses on the synthesis and applications of diverse sulfonamides, highlighting their importance as a chemical class, but doesn't directly compare their reactivity profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



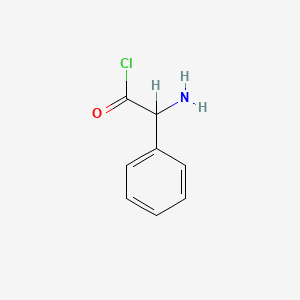


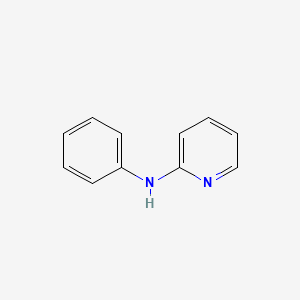


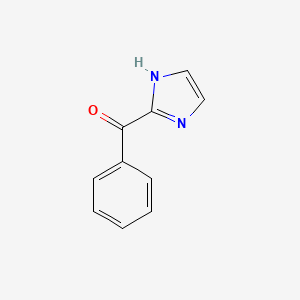



![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)
